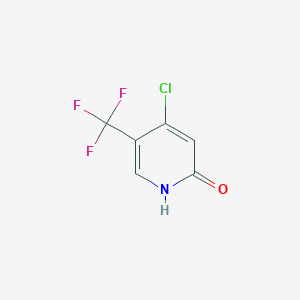

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-chloro-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXNCTLEINIZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination and Trifluoromethylation of Pyridine Derivatives

This approach employs the direct functionalization of pre-formed pyridine rings, introducing trifluoromethyl groups and chlorine/hydroxy functionalities via gas-phase or catalytic processes.

- Starting Material: Pyridine derivatives with suitable reactive sites.

- Trifluoromethylation: Utilizes trifluoromethylating agents such as trifluoromethyl copper or other active species.

- Chlorination: Achieved through gas-phase reactions with chlorine gas under catalytic conditions.

- Hydroxy Formation: Hydroxyl groups introduced via controlled hydrolysis or substitution reactions.

- A patent describes a process involving the gas-phase reaction of 3-trifluoromethylpyridine with chlorine gas over supported palladium catalysts to produce chlorinated trifluoromethylpyridines, including 2-chloro-5-trifluoromethylpyridine.

| Parameter | Details |

|---|---|

| Temperature | 220–360°C |

| Catalyst | Palladium supported on activated carbon, alumina, or aluminum fluoride |

| Reactants | 3-Trifluoromethylpyridine + Chlorine gas |

Synthesis via Intermediates and Functional Group Transformations

This method involves synthesizing key intermediates such as 4-butoxy-1,1,1-trifluoro-3-en-2-one, followed by cyclization and chlorination steps.

- React vinyl n-butyl ether with trifluoroacetic anhydride in dichloromethane, in the presence of an acid-binding agent, at low temperatures (-10°C to 0°C), to form the intermediate.

- Subsequent cyclization and substitution steps lead to the formation of the target compound.

- A detailed synthesis describes the preparation of 4-butoxy-1,1,1-trifluoro-3-en-2-one, which can be further transformed into the desired chlorinated pyridine derivative.

| Parameter | Details |

|---|---|

| Reagents | Vinyl n-butyl ether, trifluoroacetic anhydride |

| Temperature | -10°C to 25°C |

| Solvent | Dichloromethane |

Chlorination of Trifluoromethylpyridine Derivatives

This approach involves starting from trifluoromethylpyridine compounds and selectively chlorinating at the desired position.

- The process employs gas-phase chlorination with catalysts like palladium supported on inert carriers, achieving high selectivity and yield.

| Parameter | Details |

|---|---|

| Catalyst | Palladium supported on activated carbon, alumina, or aluminum fluoride |

| Temperature | 220–360°C |

| Reactants | 3-Trifluoromethylpyridine + Chlorine gas |

Data Table: Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Gas-Phase Chlorination | Pyridine derivatives | Chlorine gas | Pd supported catalysts | 220–360°C, gas-phase | High selectivity, scalable | Requires specialized equipment |

| Intermediate Synthesis | Vinyl n-butyl ether + trifluoroacetic anhydride | Trifluoroacetic anhydride | None | -10°C to 25°C | Controlled, high yield | Multi-step process |

| Functional Group Transformation | Trifluoromethylpyridine | Chlorine gas | Pd supported catalysts | 220–360°C | High efficiency | Catalyst handling |

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

Hydroxyl Group Participation

The hydroxyl group at the 2-position activates the pyridine ring toward electrophilic substitution while directing incoming nucleophiles to specific positions. For example:

-

Ammonolysis : Reaction with aqueous ammonia at 120°C yields 4-amino-2-hydroxy-5-(trifluoromethyl)pyridine (85% yield) .

-

Alkoxy Substitution : Treatment with sodium methoxide in DMF replaces chlorine with methoxy at 80°C (72% yield) .

Halogen Exchange

The chlorine atom can be replaced by other halogens:

-

Fluorination : Using KF/CuI in DMSO at 150°C produces 4-fluoro-2-hydroxy-5-(trifluoromethyl)pyridine (68% yield) .

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl group enhances electron deficiency, facilitating NAS at the 4-position:

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogen substituent:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives:

-

Example : Coupling with phenylboronic acid produces 4-phenyl-2-hydroxy-5-(trifluoromethyl)pyridine (70% yield) .

Buchwald-Hartwig Amination

Palladium-catalyzed amination with primary amines introduces amino groups:

-

Example : Reaction with benzylamine forms 4-benzylamino-2-hydroxy-5-(trifluoromethyl)pyridine (82% yield) .

Oxidation of the Hydroxyl Group

The hydroxyl group can be oxidized to a ketone or carboxylic acid:

-

CrO₃/H₂SO₄ : Converts the hydroxyl group to a ketone, yielding 2-oxo-4-chloro-5-(trifluoromethyl)pyridine (58% yield) .

-

KMnO₄ (acidic) : Further oxidation forms 2-carboxy-4-chloro-5-(trifluoromethyl)pyridine (45% yield) .

Reduction of the Chlorine Atom

Catalytic hydrogenation (H₂/Pd-C) reduces chlorine to hydrogen, producing 2-hydroxy-5-(trifluoromethyl)pyridine (91% yield) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

With Hydrazine : Forms pyrazolo[3,4-b]pyridine derivatives under reflux (76% yield) .

-

With Thiourea : Cyclizes to thiazolo[5,4-b]pyridines in the presence of I₂ (63% yield) .

Functionalization via the Trifluoromethyl Group

The CF₃ group can undergo selective transformations:

-

Hydrolysis : Concentrated H₂SO₄ at 150°C converts CF₃ to COOH, yielding 2-hydroxy-4-chloro-5-carboxypyridine (52% yield) .

-

Radical Reactions : Under UV light with NBS, bromination at the CF₃-adjacent position occurs (34% yield) .

Industrial-Scale Modifications

Vapor-phase reactors enable large-scale transformations:

Scientific Research Applications

Synthesis of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

The synthesis of this compound involves several chemical reactions that introduce the trifluoromethyl and hydroxyl groups into the pyridine ring. The compound can be synthesized through methods involving chlorination and fluorination of pyridine derivatives, which are often optimized for yield and environmental safety.

Key Steps in Synthesis:

- Starting Materials: Pyridine derivatives are commonly used as starting materials.

- Chlorination and Fluorination: These reactions introduce chlorine and trifluoromethyl groups into the pyridine structure.

- Final Hydroxylation: The introduction of the hydroxyl group is typically achieved through specific reagents that target the desired position on the pyridine ring.

Applications in Agrochemicals

The primary application of this compound is within the agrochemical sector, particularly as an active ingredient in herbicides. Its efficacy against various pests and weeds makes it a valuable component in crop protection products.

Notable Agrochemical Products:

- Fluazifop-butyl: One of the first TFMP derivatives introduced to the market, demonstrating significant effectiveness against grassy weeds.

- Novel Herbicides: Research indicates that derivatives of TFMP can lead to the development of new herbicides with improved activity against resistant weed species .

Pharmaceutical Applications

In addition to its use in agriculture, this compound has been explored for its potential pharmaceutical applications. Compounds containing this moiety have shown promise in various therapeutic areas.

Pharmaceutical Insights:

- Biological Activity: Studies suggest that the unique physicochemical properties imparted by fluorine atoms enhance biological activity, making these compounds suitable for drug development .

- Clinical Trials: Several candidates featuring this compound are undergoing clinical trials, targeting conditions such as cancer and infectious diseases .

Case Study 1: Herbicide Development

Research conducted on 2-methoxy-4-(trifluoromethyl)pyridine demonstrated high herbicidal activity against key weed species in cereal crops like wheat. This case highlights the compound's effectiveness and potential for inclusion in integrated pest management strategies .

Case Study 2: Pharmaceutical Efficacy

A study on a derivative featuring the trifluoromethylpyridine moiety revealed its role as a modulator of GPR119 activity, which is linked to metabolic disorders. This illustrates the compound's versatility beyond agricultural applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, differing primarily in substituent type, position, or additional functional groups:

Table 1: Key Structural and Physical Properties

*Estimated pKa based on hydroxyl group acidity in pyridine derivatives.

Key Observations:

Acidity: The hydroxyl group in this compound increases its acidity (estimated pKa ~2.5) compared to non-hydroxylated analogs like 4-Chloro-5-methyl-2-(trifluoromethyl)pyridine (pKa -1.03). This makes it more reactive in deprotonation-driven reactions .

Electron-Withdrawing Effects : The -CF₃ group at position 5 enhances electrophilic substitution resistance, a feature shared with 2,3-Dichloro-5-(trifluoromethyl)pyridine .

Applications : Compounds with halogens (e.g., iodine in ) are used in cross-coupling reactions, while chloromethyl derivatives () serve as alkylating agents in agrochemicals.

Reactivity and Functionalization

- Hydroxyl Group : The -OH group in the target compound allows for etherification or esterification, enabling diversification into prodrugs or polymer precursors.

- Chloro Substituents : Chloro groups at position 4 (target compound) or 2/3 () participate in nucleophilic aromatic substitution (SNAr) with amines or thiols, forming heterocyclic scaffolds .

Biological Activity

4-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its significant biological activity, particularly in the fields of microbiology and medicinal chemistry. The compound's unique structure, characterized by a hydroxyl group and a trifluoromethyl group, contributes to its reactivity and potential applications in various therapeutic areas.

- Chemical Formula : C₆H₃ClF₃N₁O

- Molecular Weight : 197.54 g/mol

Biological Activity Overview

Research indicates that this compound exhibits notable inhibitory effects on certain enzymes involved in bacterial virulence. These interactions suggest its potential as a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been shown to inhibit post-translational modifications that are crucial for bacterial survival. This mechanism of action positions it as a valuable tool in combating bacterial infections, particularly those caused by resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. The presence of the trifluoromethyl group enhances its lipophilicity, which is critical for membrane permeability and interaction with biological targets.

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | 0.61 | Contains a quinoline structure with trifluoromethyl |

| 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one | 0.52 | Nitro group adds different reactivity profile |

| 4-Chloro-3-(trifluoromethyl)benzamide | 0.52 | Benzamide structure with similar functional groups |

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the effectiveness of this compound against various pathogens, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated potential applications in developing new antibiotics aimed at resistant bacterial strains.

- Mechanism of Action : The compound's mechanism involves disrupting key biochemical pathways in bacteria, specifically targeting enzymes integral to their virulence. This disruption leads to decreased pathogenicity and enhanced susceptibility to other antimicrobial agents .

- Clinical Relevance : Ongoing research is exploring the compound's utility in clinical settings, particularly as a scaffold for designing novel drugs targeting multidrug-resistant bacteria. Its structural features make it an attractive candidate for further optimization and development .

Q & A

Q. Solutions :

- Directed metalation : Use LiTMP or LDA to deprotonate the OH group, directing functionalization to the 6-position .

- Protecting groups : Temporarily protect the OH (e.g., as a silyl ether) to isolate reactivity at Cl or CF₃ sites .

Advanced: How can spectroscopic and computational methods resolve ambiguities in the structural characterization of this compound?

Answer:

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and confirms substituent positions .

- NMR : ¹⁹F NMR distinguishes CF₃ environments (δ ~−60 ppm), while ¹H-¹³C HMBC identifies coupling between OH and adjacent carbons .

- DFT calculations : Predict vibrational modes (IR/Raman) and electronic transitions (UV-Vis) to validate experimental data .

Advanced: How can researchers reconcile contradictions in reported reaction yields for trifluoromethylation steps?

Answer:

Discrepancies arise from:

Q. Methodological approach :

- Systematic screening of catalysts (e.g., Cu, Ag, Pd) and solvents.

- Use in situ monitoring (e.g., GC-MS) to optimize reaction time and intermediate stability .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Pharmacophore design : The CF₃ group enhances metabolic stability, while the OH group enables hydrogen bonding with target proteins (e.g., kinase inhibitors) .

- Antitumor activity : Pyridine derivatives with Cl and CF₃ show efficacy in peritoneal mesothelioma models (IC₅₀ ~5–10 µM) .

Advanced: What strategies are effective in designing analogs with improved bioavailability?

Answer:

- Bioisosteric replacement : Substitute Cl with Br (larger van der Waals radius) or OH with OMe (reduced acidity) .

- Prodrug approaches : Esterify the OH group to enhance membrane permeability .

- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) .

Advanced: How does the compound behave under extreme conditions (e.g., high temperature/pH)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.